Dibromomaleic anhydride
Overview
Description
Dibromomaleic anhydride is a useful research compound. Its molecular formula is C4Br2O3 and its molecular weight is 255.85 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Dibromomaleic anhydride (DBMA) is a compound that has garnered attention in the field of organic chemistry and bioconjugation due to its unique reactivity and potential applications in drug development and protein modification. This article explores the biological activity of DBMA, including its synthesis, hydrolysis behavior, and applications in bioconjugation.
This compound is characterized by its molecular formula and is known for its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. The synthesis of DBMA typically involves the dehydration of dibromomaleic acid under acidic conditions. A study demonstrated that refluxing dibromomaleic acid in deuterated acetic acid leads to nearly complete conversion to this compound within 30 minutes, showcasing a rapid synthesis pathway that enhances yield and efficiency .
Hydrolysis Behavior
One of the significant aspects of DBMA's biological activity is its hydrolysis rate. Research indicates that dibromomaleimides derived from DBMA exhibit accelerated hydrolysis rates due to the electron-withdrawing effect of bromine substituents. For instance, dithiomaleimides linked through C-2 linkers showed half-lives of hydrolysis under one minute at pH 8.0, indicating that DBMA can rapidly conjugate with biomolecules before undergoing hydrolysis . This property is critical for applications in antibody-drug conjugates (ADCs), where swift conjugation is necessary for effective drug delivery.
Protein Modification
DBMA has been utilized for the selective modification of proteins, particularly through disulfide bridging. The compound can form stable adducts with cysteine residues in proteins, which is valuable for developing therapeutics that require precise modifications. For example, studies have shown that DBMA can effectively modify somatostatin, a peptide hormone used clinically for treating various conditions . This modification enhances the stability and efficacy of therapeutic peptides.
Antibody-Drug Conjugates
In bioconjugation applications, DBMA serves as a platform for constructing ADCs. The rapid hydrolysis of DBMA enables efficient conjugation to antibodies without requiring extensive purification steps post-reaction. The resulting conjugates exhibit improved homogeneity and stability compared to those formed using traditional methods. For instance, a study reported that using DBMA allowed for the generation of antibody conjugates with a drug-to-antibody ratio (DAR) close to four within just over one hour .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various biological contexts:
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Case Study 1: Antibody Conjugation
A research team optimized a protocol using DBMA for antibody modification, achieving high yields and rapid reaction times. The study emphasized the importance of using electron-withdrawing linkers to enhance hydrolysis rates, which facilitated efficient conjugation to antibodies . -
Case Study 2: Protein Stabilization
In another investigation, DBMA was employed to stabilize disulfide bonds in proteins by forming reversible covalent modifications. This approach demonstrated significant improvements in the stability of therapeutic proteins under physiological conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
3,4-dibromofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKJEMDSKURVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)OC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061525 | |
Record name | 2,5-Furandione, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-12-9 | |
Record name | 3,4-Dibromo-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibromomaleic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromomaleic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, 3,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIBROMOMALEIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBROMOMALEIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW333X45EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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